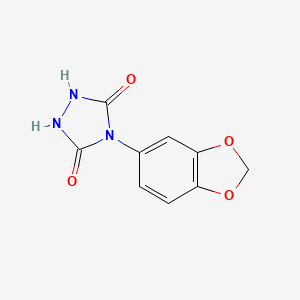
5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as HNTD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. HNTD possesses a thiazolidine ring along with a nitro and hydroxyl group, making it a highly reactive and versatile molecule.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress. 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function by increasing acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its versatility. It can be easily synthesized and modified to produce derivatives with improved properties. Additionally, 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One potential direction is the development of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione and its potential applications in the treatment of various diseases. 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can also be studied for its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be studied for its potential use in the development of new pesticides to combat insect pests.
Synthesemethoden
The synthesis of 5-(4-hydroxy-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the condensation of 4-hydroxy-3-nitrobenzaldehyde and phenylthiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained after purification through recrystallization.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-13-7-6-10(8-12(13)18(22)23)9-14-15(20)17(16(21)24-14)11-4-2-1-3-5-11/h1-9,19H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCLDODIPVFQTK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)


![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)
![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)